2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the piperidinylmethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To speed up the reaction.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of pyridine derivatives with biological systems.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: As a precursor for the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: Such as neurotransmitter receptors in the brain.
Inhibition of enzymes: That are involved in metabolic pathways.
Modulation of ion channels: Affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: Lacks the piperidinylmethyl group.
6-(Piperidin-1-ylmethyl)pyridin-3-ol: Lacks the methoxyphenyl group.
2-(4-Methoxyphenyl)-pyridin-3-ol: Lacks the piperidinylmethyl group.
Uniqueness
The presence of both the methoxyphenyl and piperidinylmethyl groups in 2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol makes it unique compared to similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in the related compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.2ClH/c1-22-16-8-5-14(6-9-16)18-17(21)10-7-15(19-18)13-20-11-3-2-4-12-20;;/h5-10,21H,2-4,11-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZYMFHJOGQQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=N2)CN3CCCCC3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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